molecular formula C8H11N5 B13311832 4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13311832
M. Wt: 177.21 g/mol
InChI Key: AKXCHBLCJNXWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring structure Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with similar structural features but different substituents.

    4-phenyl-1H-pyrazole: A pyrazole compound with a phenyl group instead of an ethyl group.

    1H-pyrazole-4-carboxamide: A pyrazole derivative with a carboxamide group.

Uniqueness: 4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the ethyl group and the amine functionality can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

4-ethyl-5-(1H-pyrazol-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-2-6-7(12-13-8(6)9)5-3-10-11-4-5/h3-4H,2H2,1H3,(H,10,11)(H3,9,12,13)

InChI Key

AKXCHBLCJNXWJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.